molecular formula C15H19N3O2S B216202 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B216202
M. Wt: 305.4 g/mol
InChI Key: DRNSKZSVQZNBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-neopentyl-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 3-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is unique due to the presence of the neopentyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)9-12-17-18-14(21-12)16-13(19)10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,16,18,19)

InChI Key

DRNSKZSVQZNBCD-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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